molecular formula C16H23NO4 B8713034 Dibutyl 5-aminoisophthalate CAS No. 25351-79-5

Dibutyl 5-aminoisophthalate

Cat. No.: B8713034
CAS No.: 25351-79-5
M. Wt: 293.36 g/mol
InChI Key: MUCGNJHSMUCASZ-UHFFFAOYSA-N
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Description

Dibutyl 5-aminoisophthalate is an organic compound with the molecular formula C16H23NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with butanol, and an amino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 5-aminoisophthalate typically involves the esterification of 5-aminoisophthalic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-Aminoisophthalic acid+2ButanolAcid Catalyst1,3-Benzenedicarboxylic acid, 5-amino-, dibutyl ester+2Water\text{5-Aminoisophthalic acid} + 2 \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 2 \text{Water} 5-Aminoisophthalic acid+2ButanolAcid Catalyst​1,3-Benzenedicarboxylic acid, 5-amino-, dibutyl ester+2Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 5-aminoisophthalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 1,3-Benzenedicarboxylic acid, 5-nitro-, dibutyl ester.

    Reduction: 1,3-Benzenedicarboxylic acid, 5-amino-, diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl 5-aminoisophthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and resins, where it can impart specific properties to the final material.

Mechanism of Action

The mechanism by which Dibutyl 5-aminoisophthalate exerts its effects depends on its interaction with molecular targets. In biological systems, the amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester groups can undergo hydrolysis, releasing butanol and the corresponding acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.

    1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester: Contains a hydroxyl group instead of an amino group.

Uniqueness

Dibutyl 5-aminoisophthalate is unique due to the presence of butyl ester groups, which can influence its solubility and reactivity compared to its methyl ester counterpart. The amino group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

25351-79-5

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

dibutyl 5-aminobenzene-1,3-dicarboxylate

InChI

InChI=1S/C16H23NO4/c1-3-5-7-20-15(18)12-9-13(11-14(17)10-12)16(19)21-8-6-4-2/h9-11H,3-8,17H2,1-2H3

InChI Key

MUCGNJHSMUCASZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-amino-1,3-benzenedicarboxylic acid (632 g, 3.49 mol), n-butyl alcohol (7.5 L) and p-toluenesulphonic acid (860 g, 4.52 mol) is loaded into a 10 L reaction vessel and heated to 97° C. under stirring under a reduced pressure of about 450 mBar removing the azeotrope n-butyl alcohol/water that forms. After 11 hours of heating the reaction mixture is concentrated to 2.4 L, cooled to 60° C. and neutralised by the addition of 5M NaOH (0.9 L). The mixture is further cooled to about 10° C. and diluted with water 3.4 L). After 15 hours at room temperature the solid is recovered by filtration, washed with water (2×1 L) and dried yielding the 5-amino-1,3-benzenedicarboxylic acid di-n-butyl ester (930 g, 3.17 mol, yield: 91%).
Quantity
632 g
Type
reactant
Reaction Step One
Quantity
860 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One

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